N-Acetyl Norgestimate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of deuterium atoms in its structure makes it valuable for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the reaction of an alkyne group in this compound with an azide group in another molecule, facilitated by a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of N-Acetyl Norgestimate are subjected to deuterium exchange reactions using industrial-grade deuterium sources.
Purification and Isolation: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Norgestimate-d6 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the alkyne group in this compound with an azide group in the presence of a copper catalyst.
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium, which can occur under various conditions depending on the desired level of deuteration.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Deuterium Sources: Such as deuterium oxide (D2O) or deuterated solvents, used in deuterium exchange reactions.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions.
Deuterated Compounds: Resulting from deuterium exchange reactions.
Scientific Research Applications
N-Acetyl Norgestimate-d6 has a wide range of scientific research applications, including:
Drug Development: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Click Chemistry: Employed in the synthesis of complex molecules through CuAAC reactions.
Isotope Labeling: Utilized in the labeling of molecules for various analytical techniques, such as mass spectrometry
Mechanism of Action
The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Norgestimate: The non-deuterated version of N-Acetyl Norgestimate-d6.
Deuterated Norgestimate: Another deuterium-labeled derivative of Norgestimate
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in drug development and analytical applications .
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI Key |
JWLHCJCKDYVRNJ-RWWDXLKWSA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.